

Comparative Crystallographic Analysis of 4-Hydroxy-6-methyl-2-pyrone Analogs

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Compound of Interest

Compound Name: 4-Hydroxy-6-methyl-2-pyrone

Cat. No.: B3021462

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A detailed examination of the crystal structures of three novel **4-Hydroxy-6-methyl-2-pyrone** analogs reveals key similarities and differences in their solid-state conformations. This guide provides a comparative overview of their crystallographic data, offering insights for researchers and professionals in drug development and materials science.

The study of **4-Hydroxy-6-methyl-2-pyrone** and its derivatives is of significant interest due to their prevalence in natural products and their potential as scaffolds in medicinal chemistry. X-ray crystallography provides definitive information on the three-dimensional structure of these molecules, which is crucial for understanding their biological activity and for the rational design of new therapeutic agents.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for three recently synthesized analogs of **4-Hydroxy-6-methyl-2-pyrone**, as determined by single-crystal X-ray diffraction. The data corresponds to the structures deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition numbers 1943748, 1943749, and 1943750.

Parameter	Analog 1 (CCDC 1943748)	Analog 2 (CCDC 1943749)	Analog 3 (CCDC 1943750)
Empirical Formula	C ₁₄ H ₁₃ N ₃ O ₃	C ₁₅ H ₁₅ N ₃ O ₄	C ₁₇ H ₁₇ N ₃ O ₅
Formula Weight	271.28	313.31	355.34
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ /c	P2 ₁ /c
a (Å)	7.9536(3)	10.9939(4)	11.4573(4)
b (Å)	10.4313(4)	8.2343(3)	8.4843(3)
c (Å)	15.9189(6)	16.5916(6)	17.6534(6)
α (°)	90	90	90
β (°)	98.783(2)	109.134(2)	107.632(2)
γ (°)	90	90	90
Volume (Å ³)	1304.09(9)	1419.69(9)	1634.74(10)
Z	4	4	4
Calculated Density (Mg/m ³)	1.381	1.465	1.445
Absorption Coeff. (mm ⁻¹)	0.098	0.106	0.106
F(000)	568	656	744
Crystal Size (mm ³)	0.27 x 0.10 x 0.10	0.27 x 0.10 x 0.10	0.25 x 0.15 x 0.10
Theta range for data (°)	4.193 to 68.293	3.993 to 68.288	4.134 to 68.293
Reflections collected	9871	11132	12970
Independent reflections	2388	2588	3004
R(int)	0.0279	0.0261	0.0274

Final R indices [I>2σ(I)]	R ₁ = 0.0418, wR ₂ = 0.1130	R ₁ = 0.0409, wR ₂ = 0.1089	R ₁ = 0.0435, wR ₂ = 0.1158
R indices (all data)	R ₁ = 0.0504, wR ₂ = 0.1200	R ₁ = 0.0483, wR ₂ = 0.1147	R ₁ = 0.0520, wR ₂ = 0.1221

Experimental Protocols

The crystallographic data presented were obtained following a standardized experimental workflow.

Crystal Growth

Single crystals of the three pyrone analogs suitable for X-ray diffraction were grown by slow evaporation of a solution of the respective compound in an appropriate solvent at room temperature.

X-ray Data Collection

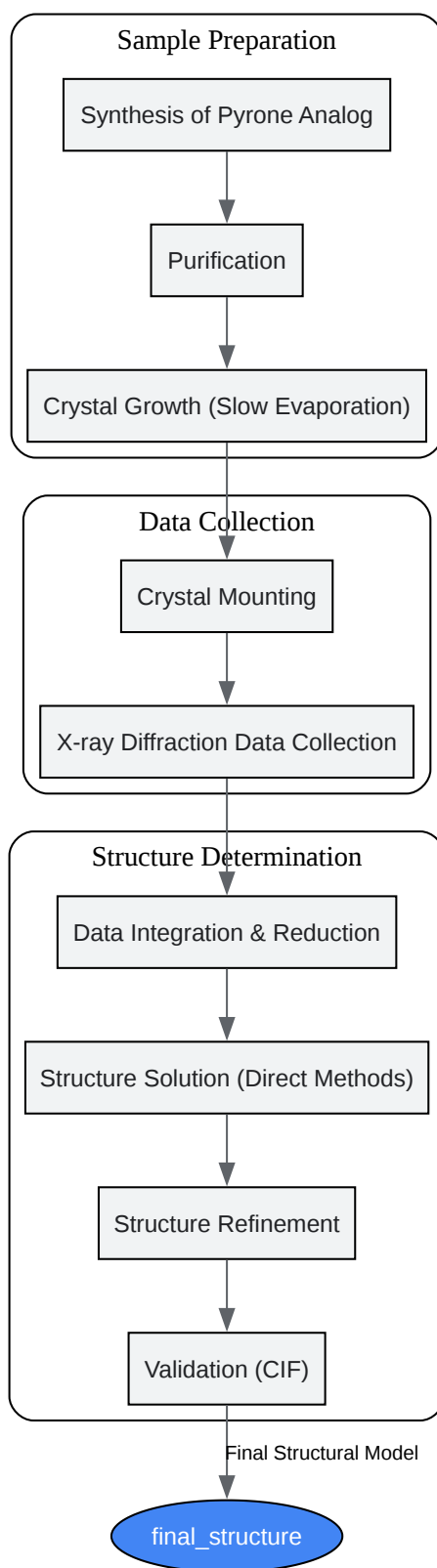
Data for the three crystals were collected on a Bruker D8 QUEST diffractometer equipped with a PHOTON 100 CMOS detector and a fine-focus sealed tube X-ray source (Mo K α radiation, λ = 0.71073 Å). The data were collected at a temperature of 293(2) K. A series of ω and ϕ scans were performed to collect a complete dataset.

Structure Solution and Refinement

The collected diffraction data were processed using the SAINT software package. The structures were solved by direct methods using SHELXT and refined by full-matrix least-squares on F² using SHELXL.^[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of the **4-Hydroxy-6-methyl-2-pyrone** analogs.

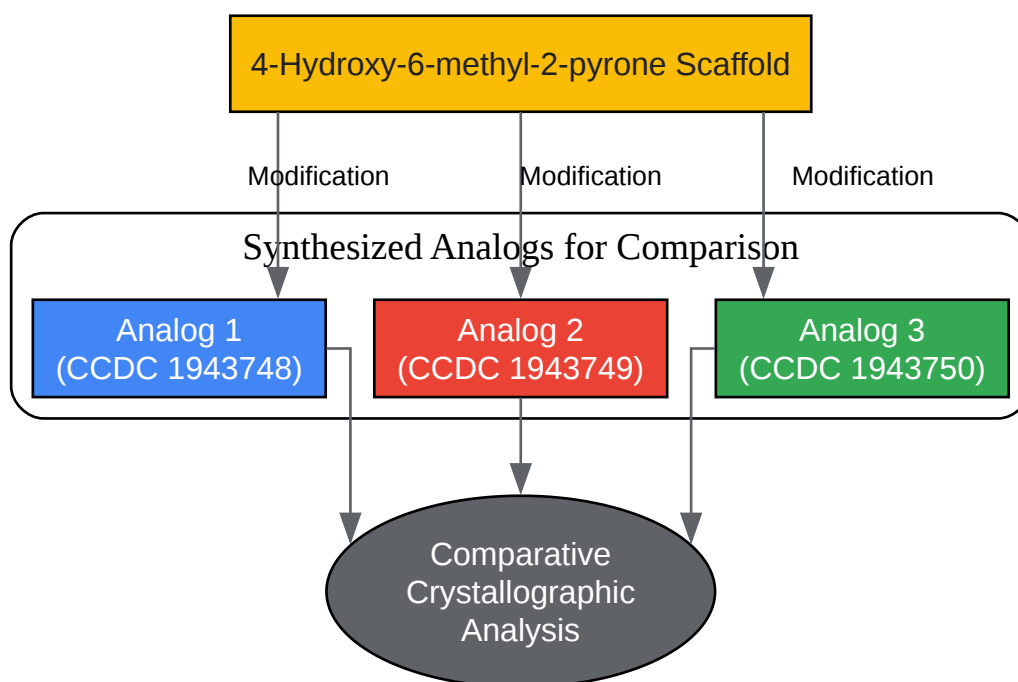


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Caption: Experimental workflow for X-ray crystallographic analysis.

Comparative Analysis of Molecular Structures

The following diagram illustrates the relationship between the parent compound and the three analyzed analogs, highlighting the comparative nature of this study.



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Caption: Comparison of **4-Hydroxy-6-methyl-2-pyrone** analogs.

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References

- 1. tandfonline.com [tandfonline.com]
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